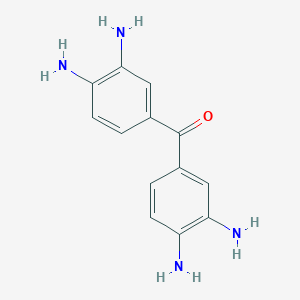

甲酮,双(3,4-二氨基苯基)-

描述

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted thiophenes and other heterocyclic compounds. For instance, the first paper describes the synthesis of 3,4-bis[(methoxycarbonyl)methyl]thiophene and its higher oligomers, which are potential precursors for conducting polymers . Although this does not directly pertain to methanone, bis(3,4-diaminophenyl)-, the methodologies used could be relevant for its synthesis, considering the structural similarities in terms of aromatic substitution patterns.

Molecular Structure Analysis

The second paper provides a detailed structural analysis of a novel bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone, which shares a methanone core with the compound of interest . The structure was confirmed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, and Mass spectra. These techniques could similarly be applied to methanone, bis(3,4-diaminophenyl)-, to confirm its structure and analyze its molecular features.

Chemical Reactions Analysis

While the papers do not directly discuss the chemical reactions of methanone, bis(3,4-diaminophenyl)-, they do mention the reactivity of related compounds. For example, the third paper discusses the synthesis of new thieno[2,3-b]-thiophene derivatives, which involve reactions pertinent to heterocyclic chemistry . These reactions could potentially be adapted to synthesize or modify methanone, bis(3,4-diaminophenyl)-, by applying similar principles of organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of a related bisphenyl methanone derivative are characterized in the second paper using AM1 and B3LYP/6-31G* calculations . These computational methods could be used to predict the physical properties of methanone, bis(3,4-diaminophenyl)-, such as its electronic structure, reactivity, and potential as a material in electronic applications. Additionally, the antibacterial and antifungal activities of the compound in the second paper suggest that methanone derivatives could have bioactive properties, which might also be true for methanone, bis(3,4-diaminophenyl)-.

科学研究应用

甲醇作为资源

甲烷,一种与甲醇密切相关的化合物,由甲烷氧化菌对甲烷的活动产生,展示了甲醇相关化合物在生物技术应用中的多功能性。甲烷氧化菌可以将甲烷转化为有价值的产品,如单细胞蛋白、生物聚合物、纳米技术组件、甲醇、甲醛和脂质。这些应用强调了甲醇和相关化合物在可持续生产和环境修复工作中的潜力,突出了在封存温室气体的同时创造价值的能力 (Strong, Xie, & Clarke, 2015)。

有机合成中的催化剂

涉及甲酮衍生物的实用合成方法强调了这些化合物作为中间体在制造有价值的材料(如金属钝化剂和光敏材料)中的作用。该工艺涉及 5,5'-亚甲基双(苯并三唑) 的高效和环境友好的制备,展示了甲酮衍生物在绿色化学和有机合成中的应用 (Gu, Yu, Zhang, & Xu, 2009)。

可再生能源和燃料电池

由甲酮衍生物产生的甲醇在可再生能源技术中发挥着重要作用,尤其是在直接甲醇燃料电池 (DMFC) 中。对 DMFC 中甲醇渗透的综述突出了利用甲醇作为高效燃料来源的挑战和进展。这一应用对于开发清洁能源技术和减少对化石燃料的依赖至关重要 (Heinzel & Barragán, 1999)。

环境监测和修复

甲醇及其衍生物因其在环境监测和修复中的作用而受到研究。例如,甲醇作为化学标记,用于评估电力变压器中固体绝缘的状况。这一应用展示了甲醇相关化合物在以环保的方式监测和维护基础设施方面的效用 (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019)。

作用机制

Target of Action

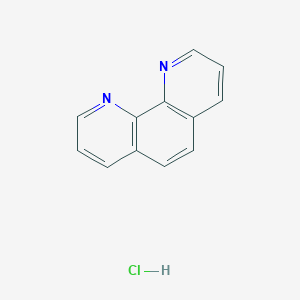

It is known to be used as a monomer in the synthesis of covalent organic framework (cofs) materials .

Pharmacokinetics

Its solubility in common organic solvents such as ethanol, acetone, and dimethylformamide, as well as in concentrated sulfuric acid and nitric acid, suggests that it may have good bioavailability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of bis(3,4-diaminophenyl)methanone. For instance, its solubility in various solvents suggests that the choice of solvent can impact its action. Additionally, it should be stored at 2-8℃ and protected from light .

属性

IUPAC Name |

bis(3,4-diaminophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNRQJQXCQVDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063675 | |

| Record name | Methanone, bis(3,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, bis(3,4-diaminophenyl)- | |

CAS RN |

5007-67-0 | |

| Record name | 3,3′,4,4′-Tetraaminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5007-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, bis(3,4-diaminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005007670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, bis(3,4-diaminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis(3,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-tetraaminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

A: 3,3',4,4'-Tetraaminobenzophenone acts as a tetrafunctional monomer, reacting with aromatic bisorthoesters or diphenyl 2,2′-diiodobiphenyl-4,4′-dicarboxylate to form polybenzimidazoles. [, ] This reaction occurs under relatively mild conditions, typically in a solvent like DMSO at elevated temperatures. The resulting polymers are known for their exceptional thermal stability and are utilized in various high-performance applications.

A: Similar to its role in polybenzimidazole synthesis, 3,3',4,4'-Tetraaminobenzophenone acts as a key monomer in polyquinoxaline synthesis. It reacts with aromatic bisglyoxals, such as 1,4-bis(phenyloaxaly)benzene and 1,4-bis(1'-naphthalenyl)-oxayl benzene, to produce polyquinoxalines with high molecular weights. [, ] These polymers exhibit excellent thermal stability, with decomposition temperatures often exceeding 500°C.

A: While 3,3',4,4'-Tetraaminobenzophenone offers significant advantages in high-performance polymer synthesis, some challenges exist. For example, controlling the polymerization reaction to obtain polymers with specific molecular weights and properties can be demanding. [] Additionally, optimizing the reaction conditions to ensure complete conversion of monomers and prevent the formation of undesired byproducts is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid;(1S)-1-[(4-methoxyphenyl)methyl]-1,2,3,4,5,6,7,8-octahydroisoquinoline](/img/structure/B147426.png)